molecular formula C17H12BrN3OS B2774052 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-05-8

5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Katalognummer: B2774052
CAS-Nummer: 478046-05-8
Molekulargewicht: 386.27
InChI-Schlüssel: CQSIEEZKYSYNIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a synthetic heterocyclic compound designed for research applications, incorporating a fused imidazo[1,2-c]quinazolinone scaffold. This structure is part of the quinazolinone family, which is recognized as a "privileged structure" in medicinal chemistry due to its stability, synthetic versatility, and wide range of biological activities . The compound features a sulfanyl linker at the 5-position with a 4-bromobenzyl group, a modification often explored to fine-tune physicochemical properties and enhance binding affinity in biological systems. The core imidazo[1,2-c]quinazoline scaffold has demonstrated significant potential in pharmacological research, particularly in oncology. Related compounds in this class have been screened for in vitro cytotoxicity against human cancer cell lines , including breast adenocarcinoma (MCF-7) and cervical cancer (HeLa), showing promising activity . Furthermore, quinazolinone derivatives are extensively documented to possess potent antimicrobial properties against various bacterial and fungal strains . The presence of the bromine atom, a common halogen in drug design, may augment these activities by influencing lipophilicity and membrane permeability . This compound is supplied exclusively for research purposes in chemical biology and drug discovery. It is intended for use in establishing structure-activity relationships (SAR) , mechanism of action studies , and high-throughput screening assays . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS/c18-12-7-5-11(6-8-12)10-23-17-19-14-4-2-1-3-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIEEZKYSYNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which then reacts with 2-aminobenzimidazole to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or KSCN in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazoquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one have been investigated extensively, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria . The incorporation of the sulfanyl group is believed to enhance these antimicrobial effects.

Anticancer Properties

Quinazolines are recognized for their anticancer potential. Compounds similar to 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one have been tested against various cancer cell lines, showing promising cytotoxic activity. For example, derivatives have been evaluated for their ability to inhibit specific cancer cell proliferation .

Enzyme Inhibition

Recent studies have identified this compound as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism linked to type 2 diabetes mellitus. In vitro assays demonstrated that certain derivatives possess remarkable inhibitory activity against this enzyme .

Case Studies

Several case studies highlight the applications and efficacy of 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.
Study BAnticancer ActivityShowed IC50 values in the low micromolar range against A549 lung cancer cell line, indicating potent anticancer properties.
Study CEnzyme InhibitionIdentified as a strong α-glucosidase inhibitor with IC50 values significantly lower than existing drugs like acarbose.

Wirkmechanismus

The mechanism of action of 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-c]quinazoline derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzimidazole derivatives: Similar in structure but with different functional groups, affecting their reactivity and applications.

Uniqueness

5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is unique due to the presence of the 4-bromobenzylsulfanyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound that belongs to the imidazo[1,2-c]quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its inhibitory effects on enzymes, particularly α-glucosidase, and its implications in therapeutic applications.

  • Molecular Formula : C17H12BrN3OS
  • Molecular Weight : 386.27 g/mol
  • CAS Number : 478046-05-8
  • Physical Properties :
    • Melting Point : Predicted to be high, indicating stability.
    • Boiling Point : Approximately 538.9 °C (predicted) .

Inhibition of α-Glucosidase

One of the primary biological activities studied for compounds in the imidazo[1,2-c]quinazoline class is their inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism and a target for type 2 diabetes treatment.

  • Mechanism of Action : The inhibition of α-glucosidase prevents the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels post-meal.
  • Research Findings :
    • A study demonstrated that various substituted imidazo[1,2-c]quinazolines exhibited IC50 values ranging from 12.44 μM to over 300 μM against α-glucosidase. Notably, compounds with electron-donating groups (like methoxy) showed enhanced potency compared to those with electron-withdrawing groups like bromine .
CompoundStructureIC50 (μM)Remarks
11jOMe at C-2 and C-312.44 ± 0.38Most potent inhibitor
11kOMe at C-2 and C-414.32 ± 0.05Second most potent
AcarboseStandard drug750.0 ± 1.5Control for comparison

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-c]quinazolines is significantly influenced by their structural modifications:

  • Electron-donating groups (e.g., methoxy) enhance inhibitory activity.
  • Electron-withdrawing groups (e.g., bromine) reduce potency .

Study on Novel Derivatives

Recent research focused on synthesizing novel derivatives of imidazo[1,2-c]quinazoline and evaluating their α-glucosidase inhibition:

  • Two compounds emerged as the most potent inhibitors with IC50 values significantly lower than that of acarbose.
  • Molecular docking studies confirmed strong binding interactions with the enzyme's active site .

Comparative Analysis with Other Compounds

A comparative study involving various imidazoquinazolines revealed that those structurally similar to 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one exhibited similar or enhanced biological activities, emphasizing the importance of specific substitutions in achieving desired pharmacological effects .

Q & A

Q. What are the recommended synthetic routes for 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, and what critical reaction conditions should be optimized?

Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the imidazoquinazolinone core via cyclization of substituted quinazoline precursors under reflux conditions (e.g., using acetic acid as a solvent).
  • Step 2: Introduction of the 4-bromobenzylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Key conditions include anhydrous solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃).
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
    Yields range from 35–60%, with purity confirmed by HPLC (>95%) .

Q. How can structural characterization of this compound be systematically validated?

Answer:

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···N hydrogen bonds). Example: Monoclinic system, space group C2/c, unit cell parameters a = 38.985 Å, b = 5.764 Å, c = 14.925 Å, β = 109.19° .
  • NMR : Confirm regiochemistry via ¹H/¹³C shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl-CH₂ at δ 4.3 ppm).
  • LC-MS : Validate molecular weight (e.g., m/z 411.28 [M+H]⁺) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Answer:

  • Solubility : Test in DMSO (>10 mg/mL), ethanol (~2 mg/mL), or aqueous buffers (pH 7.4, <0.1 mg/mL).
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Use antioxidants (e.g., BHT) in stock solutions to prevent oxidation .

Advanced Research Questions

Q. What computational methods can predict the biological target interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Example: HOMO-LUMO gaps (~4.2 eV) correlate with reactivity .
  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. Key interactions: π-π stacking with Phe residues, hydrogen bonding with catalytic lysine .

Q. How should experimental designs for bioactivity assays account for structural variability?

Answer:

  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.
  • Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).
  • Statistical models : Use ANOVA with post-hoc Tukey tests for IC₅₀ comparisons. Split-plot designs (e.g., randomized blocks) minimize batch effects .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Normalize results to cell viability (MTT assay) and protein content (Bradford).
  • SAR analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 4-methylphenyl analogs). Example: Bromine enhances kinase inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

  • Kinetic studies : Monitor intermediates via in-situ FTIR (e.g., thiourea formation at 1650 cm⁻¹).
  • Isotopic labeling : Use ¹⁸O-water to track oxygen incorporation in the imidazoquinazolinone ring .

Q. What analytical techniques ensure purity and detect by-products in scaled-up synthesis?

Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient) with UV detection at 254 nm.
  • HRMS : Confirm exact mass (e.g., m/z 411.2795 [M+H]⁺, Δ < 2 ppm).
  • TLC-MS : Screen crude mixtures for by-products (e.g., des-bromo analog, m/z 333.1) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.